molecular formula C14H11FN2O2 B1392526 5-Fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylic acid CAS No. 1244855-42-2

5-Fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylic acid

Cat. No. B1392526
M. Wt: 258.25 g/mol
InChI Key: LZHGIOMTNSHUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylic acid (FMIC) is an organic compound with a wide range of applications in scientific research. This compound has been used in the synthesis of various derivatives and has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Antiviral Activity

  • Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives
    • Research Insight : This study investigated novel substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives, focusing on their antiviral properties against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) virus. Significant antiviral activity was observed in certain compounds, surpassing the efficacy of the antiviral drug Arbidol in influenza pneumonia models (Ivachtchenko et al., 2015).

Synthesis and Anticancer Activity

  • Synthesis and Anticancer Activity Evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic Acids Derivatives
    • Research Insight : This paper outlines a method for synthesizing 1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acids and their derivatives, with a focus on their anticancer activity. One derivative, 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester 2a, showed significant antimitotic activity at micromolar concentrations (Kryshchyshyn-Dylevych et al., 2020).

Synthesis of Fluorine-Containing Derivatives

  • Synthesis of Fluorine-Containing 2-Pyrrolyl- and 2-Indolyl-Substituted 1,3-Benzothiazin-4-ones
    • Research Insight : The research involved synthesizing new 2-(1-methyl-1H-pyrrol-2-yl)- and 2-(1-methyl-1H-indol-3-yl)-5-fluoro-1,3-benzothiazin-4-ones. These were characterized using NMR and mass spectra and X-ray diffraction data, highlighting the potential for diverse applications in scientific research (Nosova et al., 2019).

Synthesis and Antiinflammatory and Analgesic Activity

  • Synthesis and Antiinflammatory and Analgesic Activity of 5-Aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic Acids
    • Research Insight : This paper presents the synthesis of 5-aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and evaluates their analgesic and antiinflammatory activity. Certain compounds demonstrated potency comparable to or greater than indomethacin, a known antiinflammatory and analgesic agent (Muchowski et al., 1985).

Progesterone Receptor Modulators

  • Design, Synthesis, and SAR of Pyrrole-Oxindole Progesterone Receptor Modulators
    • Research Insight : The research focused on designing and synthesizing 3,3-dialkyl-5-aryloxindole-based progesterone receptor modulators. A compound named 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348) demonstrated potent and robust activity on progesterone receptor antagonist and contraceptive end points (Fensome et al., 2008).

properties

IUPAC Name

5-fluoro-1-methyl-3-pyrrol-1-ylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2/c1-16-11-5-4-9(15)8-10(11)12(13(16)14(18)19)17-6-2-3-7-17/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHGIOMTNSHUOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(=C1C(=O)O)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylic acid
Reactant of Route 2
5-Fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.